molecular formula C13H22N2O3 B5109314 (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine

(2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine

Cat. No. B5109314
M. Wt: 254.33 g/mol
InChI Key: FVBPEYVITVXGNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine, also known as AEEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AEEA is a member of the class of ethyleneamines, which are known to exhibit biological activities such as antitumor, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine is not fully understood. However, it has been suggested that (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt signaling pathway. (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine has also been shown to inhibit the replication of HIV and HCV by interfering with viral entry and replication.
Biochemical and Physiological Effects:
(2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine has been shown to exhibit various biochemical and physiological effects. In cancer cells, (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine induces apoptosis by activating the caspase cascade and inhibiting the Akt signaling pathway. (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine has also been shown to inhibit the replication of HIV and HCV by interfering with viral entry and replication. In plants, (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine has been shown to enhance growth and increase crop yield by promoting root development and improving nutrient uptake.

Advantages and Limitations for Lab Experiments

One advantage of using (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine in lab experiments is its potential to exhibit antitumor and antiviral properties. (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine is also relatively easy to synthesize and purify. However, one limitation of using (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use for specific applications.

Future Directions

There are several future directions for the study of (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine. In biomedicine, further studies are needed to fully understand the mechanism of action of (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine and to optimize its use for specific applications. In agriculture, further studies are needed to determine the optimal concentration and application method of (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine for enhancing plant growth and increasing crop yield. In material science, further studies are needed to explore the potential use of (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine as a surfactant and emulsifier in various applications.

Synthesis Methods

The synthesis of (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine can be achieved through a multistep process involving the reaction of 4-methoxyphenol with epichlorohydrin, followed by the reaction of the resulting product with diethylenetriamine. The final product is obtained by the reaction of the intermediate with 2-chloroethylamine hydrochloride. The purity of the synthesized (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine can be confirmed using analytical techniques such as NMR spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

(2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine has been extensively studied for its potential applications in various fields, including biomedicine, agriculture, and material science. In biomedicine, (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine has been shown to exhibit antitumor properties by inducing apoptosis in cancer cells. (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine has also been studied for its potential antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). In agriculture, (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine has been shown to enhance plant growth and increase crop yield. In material science, (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine has been studied for its potential use as a surfactant and emulsifier.

properties

IUPAC Name

N'-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-16-12-2-4-13(5-3-12)18-11-10-17-9-8-15-7-6-14/h2-5,15H,6-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBPEYVITVXGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCOCCNCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine

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